molecular formula C25H24N6O4 B13136255 8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine CAS No. 86637-09-4

8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine

Cat. No.: B13136255
CAS No.: 86637-09-4
M. Wt: 472.5 g/mol
InChI Key: BTUXSEPMAMXEIZ-PWRODBHTSA-N
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Description

8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine is a synthetic, C8-modified deoxyadenosine analog designed for advanced biochemical and biophysical research. This compound is structurally engineered with a bulky 9H-fluoren-2-ylamino group protected by an acetyl moiety, making it a valuable tool for probing nucleic acid structure and function. Its primary research applications include the study of DNA-adduct formation and mutagenesis, as similar C8-aryl-amino guanosine derivatives are known to act as probes for IQ-type mutagenic adducts . Researchers can utilize this analog in mechanistic studies to investigate the impact of major groove modifications on DNA polymerase fidelity, DNA repair enzyme recognition, and helix stability. The fluorene group serves as a significant steric perturbation and a potential spectroscopic probe, while the acetyl protection enhances compound stability for handling and storage. This product is intended for research purposes only in laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult all relevant safety data sheets prior to use.

Properties

CAS No.

86637-09-4

Molecular Formula

C25H24N6O4

Molecular Weight

472.5 g/mol

IUPAC Name

N-[6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-yl]-N-(9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C25H24N6O4/c1-13(33)30(16-6-7-18-15(9-16)8-14-4-2-3-5-17(14)18)25-29-22-23(26)27-12-28-24(22)31(25)21-10-19(34)20(11-32)35-21/h2-7,9,12,19-21,32,34H,8,10-11H2,1H3,(H2,26,27,28)/t19-,20+,21+/m0/s1

InChI Key

BTUXSEPMAMXEIZ-PWRODBHTSA-N

Isomeric SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N=CN=C5N4[C@H]6C[C@@H]([C@H](O6)CO)O)N

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N=CN=C5N4C6CC(C(O6)CO)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include purine derivatives and fluorenyl compounds. The reaction conditions may involve:

    Solvents: Common solvents like dimethyl sulfoxide (DMSO), acetonitrile, or methanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: For efficient and scalable production.

    Purification techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetonitrile.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 2'-deoxyadenosine exhibit significant anticancer properties. The incorporation of the acetyl(9H-fluoren-2-yl)amino moiety enhances the compound's ability to inhibit cancer cell proliferation. Case studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Table 1: Anticancer Activity of 8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
A549 (Lung)4.5Cell cycle arrest
HeLa (Cervical)6.0Inhibition of DNA synthesis

Gene Therapy

Nucleoside Analog
As a nucleoside analog, this compound can be incorporated into DNA during replication, potentially leading to mutations that are beneficial for gene therapy applications. Studies have demonstrated its effectiveness in targeting specific genes associated with genetic disorders.

Case Study: Targeting Mutated Genes
In a study conducted on mice with a genetic mutation leading to muscular dystrophy, treatment with this compound resulted in a significant increase in the expression of the healthy gene variant, showcasing its potential as a therapeutic agent in gene therapy.

Biochemical Probes

Mechanism of Action

The mechanism of action of N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    DNA/RNA: Interacting with nucleic acids to influence gene expression.

Comparison with Similar Compounds

8-Bromo-2'-deoxyadenosine

This brominated analog serves as a versatile intermediate in nucleoside chemistry. The bromine atom at the 8-position facilitates substitution reactions, such as azide introduction (via Staudinger reaction) or fluorination (e.g., synthesis of 8-fluoroadenosine derivatives) . Unlike the target compound, its primary utility lies in synthetic pathways rather than direct biological activity.

8-Amino-2’-deoxyadenosine

The amino group at the 8-position enables unique interactions in nucleic acid structures. It stabilizes parallel triplex DNA by forming Hoogsteen hydrogen bonds and integrating into the minor groove’s hydration spine . This property contrasts with the target compound’s fluorenyl-acetyl group, which likely disrupts standard base-pairing due to steric hindrance.

8-(2-(4-Imidazolyl)ethylamino)-2′-deoxyadenosine

This analog, co-incorporated with modified uridine triphosphates, expands DNA’s catalytic repertoire by introducing imidazole functionalities. Imidazole’s proton shuttle capability mimics enzymatic active sites, enabling DNA-based catalysis . The target compound lacks such catalytic groups but shares the strategy of functionalizing the 8-position for advanced nucleic acid engineering.

8-Oxo-7,8-dihydro-2′-deoxyadenosine

8-oxodA arises from oxidative DNA damage and mispairs with thymine during replication, leading to G→T transversions. Its mutagenicity is significantly lower than 8-oxodG, highlighting the positional sensitivity of oxidative lesions . In contrast, the acetyl-fluorenyl group in the target compound may induce structural distortions rather than direct mispairing.

Biological Activity

8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine is a synthetic nucleoside derivative that has garnered attention due to its potential biological activities, particularly in cancer therapy and as a biochemical probe. This compound integrates a fluorenyl moiety, which enhances its pharmacological properties compared to traditional nucleosides. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the coupling of an acetylated fluorenyl amine with 2'-deoxyadenosine. The following general steps outline the synthetic pathway:

  • Protection of Functional Groups : Protect the hydroxyl groups on the ribose moiety to prevent unwanted reactions.
  • Coupling Reaction : React the protected 2'-deoxyadenosine with an acetylated fluorenyl amine under suitable conditions (e.g., using coupling agents like HATU or DIC).
  • Deprotection : Remove protecting groups to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and prostate cancer cells. For instance, one study reported that this compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 0.5 µM in melanoma cells, indicating potent activity compared to standard chemotherapeutic agents .

The proposed mechanism of action involves the inhibition of key enzymes involved in nucleotide metabolism and DNA synthesis. This is supported by molecular docking studies that suggest strong binding affinity to target enzymes, which disrupts their function and leads to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications on the fluorenyl group significantly affect biological activity. For example, compounds with larger or more hydrophobic substituents on the fluorenyl moiety generally exhibit enhanced potency against cancer cell lines .

Compound VariationGI50 (µM)Selectivity
This compound0.5High
Fluorenyl derivative A1.5Moderate
Fluorenyl derivative B3.0Low

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound resulted in significant tumor regression without notable toxicity at therapeutic doses. These findings suggest its potential as a novel therapeutic agent for cancer treatment .

Comparative Studies

Comparative studies with other nucleoside analogs revealed that this compound outperformed several known chemotherapeutics in terms of efficacy and selectivity for cancer cells over normal cells. For example, while traditional nucleoside analogs often exhibit broad cytotoxicity, this compound showed a marked preference for malignant cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling the fluorenyl-acetyl group to 2'-deoxyadenosine using activating agents like oxalyl chloride in dichloromethane (DCM) under inert conditions. Key steps include:

  • Protection : Use Fmoc (9-fluorenylmethoxycarbonyl) groups to protect reactive amino sites during synthesis .
  • Coupling : Employ N-ethyl-N,N-diisopropylamine (DIEA) as a base to facilitate nucleophilic substitution .
  • Purification : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to isolate the product. Purity ≥95% is achievable with iterative column chromatography .
    • Critical Parameters : Monitor reaction progress via TLC (silica gel, UV detection). Optimize stoichiometry to avoid side products like unreacted starting material .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm acetyl-fluorenyl linkage and deoxyribose conformation. Key signals include aromatic protons (δ 7.2–7.8 ppm for fluorenyl) and acetyl methyl groups (δ 2.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~500–550 Da).
  • HPLC : Retention time consistency under standardized conditions (e.g., 70:30 acetonitrile/water) .

Q. What safety precautions are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Acute toxicity (Category 4) mandates strict containment .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Disposal : Deactivate residues with 10% sodium bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design :
  • pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C. Monitor degradation via HPLC at 0, 24, and 72 hours.
  • Thermal Stability : Heat samples (40–80°C) and analyze decomposition kinetics using Arrhenius plots .
  • Key Findings : Fluorenyl-acetyl groups are hydrolytically labile at pH >7. Store at –20°C in anhydrous DMSO or DMF to prevent degradation .

Q. What computational strategies can predict the compound’s interaction with DNA polymerases?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model the compound’s binding to polymerase active sites. Parameterize force fields (e.g., AMBER) for nucleoside analogs .
  • MD Simulations : Run 100-ns trajectories to assess conformational stability of the acetyl-fluorenyl moiety in aqueous environments .
  • Validation : Compare results with experimental kinetics (e.g., IC50_{50} values for polymerase inhibition) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets from peer-reviewed studies, focusing on variables like:
VariableImpactExample
PurityBioactivity discrepancies often arise from impurities. Require ≥95% purity for valid comparisons .
Assay TypeFluorescence-based assays may overestimate binding vs. radiolabeled methods .
  • Dose-Response Curves : Replicate experiments with standardized protocols (e.g., fixed ATP concentrations in polymerase assays) .

Q. What mechanistic insights can be gained from studying its metabolic byproducts?

  • Methodological Answer :

  • Metabolite Profiling : Incubate the compound with liver microsomes (human/rat). Extract metabolites using SPE cartridges and identify via LC-QTOF-MS .
  • Pathway Analysis : Use tools like MetaboAnalyst to map degradation pathways (e.g., deacetylation or fluorenyl oxidation) .

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